molecular formula C15H12N4 B183220 5,6-Diphenyl-1,2,4-triazin-3-amine CAS No. 4511-99-3

5,6-Diphenyl-1,2,4-triazin-3-amine

Cat. No. B183220
Key on ui cas rn: 4511-99-3
M. Wt: 248.28 g/mol
InChI Key: NZRHOWNFGASHMN-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

5,6-Diphenyl-1,2,4-triazin-3-amine (86.0 mg, 42%) was prepared from 6-bromo-5-phenyl-1,2,4-triazin-3-amine (0.21 g, 0.8 mmol) and phenyl boronic acid (0.11 g, 0.92 mmol) according to the general procedure of Example 1.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[N:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:9]1([C:3]2[N:4]=[C:5]([NH2:8])[N:6]=[N:7][C:2]=2[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
BrC1=C(N=C(N=N1)N)C1=CC=CC=C1
Name
Quantity
0.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(N=NC1C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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